{[(1-Chlorononan-4-YL)oxy]methyl}benzene
Description
Contextual Significance of Halogenated Ethers in Synthetic Chemistry
Halogenated ethers are a subcategory of ethers distinguished by the presence of one or more halogen atoms on their carbon framework. wiserpub.com The introduction of halogens like chlorine, bromine, or fluorine can significantly alter the physicochemical properties of an ether, influencing its reactivity, stability, and potential applications. In synthetic chemistry, halogenation is a powerful tool for creating versatile intermediates. beilstein-journals.org
Benzyl (B1604629) ethers, specifically, are widely recognized as crucial protecting groups for hydroxyl functionalities in the synthesis of complex organic molecules. acs.orgorgsyn.org The benzyl group can be introduced under various conditions, such as the Williamson ether synthesis, and is valued for its general stability to a wide range of reagents. youtube.comorganic-chemistry.org It can be selectively removed, often through palladium-catalyzed hydrogenation, which regenerates the alcohol. youtube.com The incorporation of halogens into the benzyl ether structure can fine-tune the stability and reactivity of the protecting group, offering chemists more nuanced control over synthetic pathways. beilstein-journals.orgresearcher.life Halobenzyl ethers, for instance, are gaining importance in specialized areas like carbohydrate chemistry. researcher.life
Structural Features and Nomenclature of {[(1-Chlorononan-4-YL)oxy]methyl}benzene
The compound this compound is a representative example of a complex halogenated benzyl ether. Its structure is not commonly documented in chemical literature, but its systematic IUPAC name allows for a precise deconstruction of its molecular architecture.
The name indicates three primary components:
A Benzene (B151609) Ring: Attached to a methyl group which is, in turn, linked to the ether oxygen. This entire C6H5CH2- unit is known as a benzyl group.
An Ether Linkage: The -O- functional group that connects the benzyl portion to the alkyl chain.
A Halogenated Alkyl Chain: A nine-carbon chain (nonane) is substituted with a chlorine atom at the first carbon position (1-Chloro-) and is attached to the ether oxygen at the fourth carbon position (-nonan-4-YL).
Based on this structure, key chemical properties can be calculated.
Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅ClO |
| Molecular Weight | 284.82 g/mol |
| General Class | Halogenated Benzyl Ether |
| Key Functional Groups | Ether, Alkyl Halide, Benzene Ring |
Scope of Academic Inquiry and Research Directions for the Compound
Given the absence of specific research on this compound, its potential for academic inquiry lies in leveraging its distinct structural features. The long, flexible nonyl chain imparts significant lipophilicity, while the chlorine atom and the benzyl ether moiety provide sites for specific chemical transformations.
Potential Research Directions could include:
Novel Protecting Group Chemistry: Investigating its use as a hydroxyl protecting group. The long alkyl chain could offer unique solubility profiles, making it suitable for reactions in non-polar media or facilitating purification through techniques that exploit its lipophilic character. The stability of this group under various reaction conditions would be a key area of study.
Synthesis and Method Development: The primary synthetic route would likely involve a variation of the Williamson ether synthesis, reacting an alcohol (nonan-1-ol derivative) with a benzyl halide or vice versa. youtube.com Research could focus on optimizing this synthesis and exploring alternative, milder methods for forming the ether bond, such as those using reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions. orgsyn.orgnih.gov
Intermediate for Further Functionalization: The chlorine atom on the nonyl chain serves as a handle for subsequent reactions. It could be displaced by nucleophiles to introduce new functional groups, or it could participate in coupling reactions, allowing for the construction of more complex molecular architectures.
Materials Science Applications: Long-chain alkyl groups are known to influence the self-assembly and physical properties of molecules. researchgate.net Research could explore if this compound or polymers derived from it exhibit interesting properties for applications in surface coatings, liquid crystals, or as additives to modify the properties of other materials. researchgate.net
Spectroscopic Characterization: A foundational study would involve the complete spectroscopic characterization of the molecule using modern techniques. This would include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the connectivity of the atoms and Mass Spectrometry to determine its fragmentation patterns, which can be compared to known substituted benzyl ethers. wiserpub.comjst.go.jp
Structure
3D Structure
Properties
CAS No. |
57987-61-8 |
|---|---|
Molecular Formula |
C16H25ClO |
Molecular Weight |
268.82 g/mol |
IUPAC Name |
1-chlorononan-4-yloxymethylbenzene |
InChI |
InChI=1S/C16H25ClO/c1-2-3-5-11-16(12-8-13-17)18-14-15-9-6-4-7-10-15/h4,6-7,9-10,16H,2-3,5,8,11-14H2,1H3 |
InChI Key |
NHHHWQKSMPWKTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCl)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chlorononan 4 Yl Oxy Methyl Benzene and Analogues
Strategies for Benzyl (B1604629) Ether Formation in Complex Molecular Architectures
The formation of a benzyl ether is a crucial step in the synthesis of the target molecule. This section details several methodologies for achieving this transformation, particularly in the context of complex molecular structures where chemoselectivity and mild reaction conditions are paramount.
Williamson Ether Synthesis and Modern Variants for O-Alkylation
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com For the synthesis of a molecule like {[(1-Chlorononan-4-YL)oxy]methyl}benzene, this would typically involve the reaction of the sodium or potassium salt of 1-chlorononan-4-ol (B8751751) with benzyl chloride or benzyl bromide.
The reaction is highly effective for primary alkyl halides like benzyl chloride. masterorganicchemistry.com However, the alkoxide, being a strong base, can promote elimination side reactions (E2 mechanism) if the alkyl halide is secondary or tertiary. masterorganicchemistry.combyjus.com Given that the precursor alcohol (1-chlorononan-4-ol) is a secondary alcohol, the alternative strategy of reacting the sodium salt of benzyl alcohol (sodium benzyloxide) with a halogenated nonane (B91170) derivative would be less efficient due to competing elimination reactions.
Modern variants of the Williamson ether synthesis often employ phase-transfer catalysts (PTC) to enhance reaction rates and yields, particularly in biphasic systems. wikipedia.orgutahtech.edu Catalysts such as tetrabutylammonium bromide or 18-crown-6 can facilitate the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, allowing the reaction to proceed under milder conditions. wikipedia.org
Table 1: Examples of Williamson Ether Synthesis for Benzyl Ether Formation
| Alkoxide/Alcohol | Alkyl Halide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Sodium Ethoxide | Chloroethane | None | Ethanol (B145695) | Reflux | 1-8 | 50-95 wikipedia.orgbyjus.com |
| 4-Ethylphenol | Methyl Iodide | Tetrabutylammonium Bromide | Dichloromethane/Water | Reflux | - | - utahtech.edu |
| Phenol | Benzyl Bromide | None | Methylene (B1212753) Chloride | - | - | - phasetransfercatalysis.com |
| Furfuryl Alcohol | Benzyl Chloride | Tetrabutylammonium Bromide | - | - | - | - wikipedia.org |
Catalytic Dehydrative Etherification Methodologies
Catalytic dehydrative etherification presents a more atom-economical and environmentally friendly alternative to the Williamson ether synthesis, as the only byproduct is water. core.ac.uk This method involves the direct coupling of two alcohols, one of which is typically activated by a catalyst. For the synthesis of the target compound, this would involve the reaction of 1-chlorononan-4-ol with benzyl alcohol in the presence of a suitable catalyst.
A variety of catalysts have been developed for this transformation, including those based on iron, nih.gov copper, researchgate.net and palladium. researchgate.netnih.gov The reaction often proceeds via the formation of a carbocation intermediate from the more easily dehydrated alcohol, which is then trapped by the other alcohol. In the case of benzyl alcohol and a secondary alcohol like 1-chlorononan-4-ol, the benzylic alcohol is more prone to dehydration to form a stabilized benzyl cation. researchgate.net
The use of ionic liquids as solvents can be advantageous in these reactions, as they can aid in the removal of water and are often recyclable. core.ac.ukresearchgate.netnih.gov Microwave irradiation has also been employed to reduce reaction times. core.ac.uk
Table 2: Catalytic Dehydrative Etherification for Benzyl Ether Synthesis
| Alcohol 1 | Alcohol 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Benzyl Alcohol | Benzyl Alcohol | Pd(CH₃CN)₂Cl₂ | [BMIm]PF₆ | 125 (Microwave) | 0.12 | 99 core.ac.uknih.gov |
| 4-Methoxybenzyl Alcohol | 4-Methoxybenzyl Alcohol | Pd(CH₃CN)₂Cl₂ | [BMIm]PF₆ | 125 (Microwave) | 0.12 | 99 core.ac.uk |
| Benzyl Alcohol | n-Butanol | CuBr₂ | - | - | - | 91 researchgate.net |
| Benzyl Alcohol | Various Alcohols | FeCl₃·6H₂O | Propylene (B89431) Carbonate | - | - | 53-91 nih.gov |
Reaction of Carbanions with Electrophilic Oxygen Sources for Ether Formation
An umpolung or reverse-polarity approach to ether synthesis involves the reaction of a carbanion with an electrophilic oxygen source. nih.govacs.org This method is a conceptual alternative to traditional methods that rely on nucleophilic oxygen attacking an electrophilic carbon. In the context of synthesizing this compound, this could involve reacting a benzylic carbanion (e.g., benzyllithium) with an electrophilic derivative of 1-chlorononan-4-ol.
A more common variant of this strategy involves the reaction of organometallic reagents, such as organolithium or Grignard reagents, with organic peroxides. nih.govacs.orgunl.edu For instance, a nonyl-based organolithium reagent could react with a peroxide containing a benzyl group. However, the application of this method has been somewhat limited by the reactivity and stability of the peroxide reagents. nih.govacs.org
Recent advancements have demonstrated that tetrahydropyranyl (THP) monoperoxyacetals are effective reagents for transferring alkoxy groups to both sp³ and sp² hybridized organolithium and organomagnesium reagents, affording ethers in moderate to high yields. nih.govacs.org This methodology has been successfully applied to the synthesis of a variety of ethers, including alkyl, aryl, and vinyl ethers. nih.gov
Table 3: Ether Synthesis via Reaction of Organometallics with Peroxides
| Organometallic Reagent | Peroxide Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| n-Butyllithium | t-Butyl Peroxide | - | - | - acs.org |
| Hexylmagnesium Bromide | THP Monoperoxyacetal | THF | 0 | - nih.gov |
| Phenyllithium | THP Monoperoxyacetal | THF | -78 | - nih.gov |
| Lithiated 1,3-Dithiane | THP Monoperoxyacetal | THF | - | - nih.govacs.org |
Selective Chlorination Techniques for Alkyl Chains and Benzylic Positions
The introduction of a chlorine atom at a specific position on the nonyl chain is a significant challenge due to the presence of multiple, chemically similar C-H bonds. This section discusses methods for achieving regioselective chlorination of alkanes and benzylic positions.
Regioselective Halogenation of Alkanes
The free-radical halogenation of alkanes is a well-established method but often suffers from a lack of selectivity, leading to a mixture of mono- and polychlorinated products. nih.gov The reactivity of C-H bonds towards radical abstraction generally follows the order of tertiary > secondary > primary. For a linear alkane like nonane, this would lead to a statistical mixture of chlorinated isomers, with a preference for the secondary positions.
Achieving high regioselectivity in the chlorination of long-chain alkanes is challenging. However, certain catalytic systems have been developed to direct the halogenation to a specific position. For instance, the use of directing groups can facilitate chlorination at a site remote from the directing group. nih.gov
For the synthesis of this compound, a plausible strategy would involve the chlorination of a nonan-4-ol derivative. The hydroxyl group could potentially influence the regioselectivity of the chlorination, although this effect is generally weak for radical reactions. Alternatively, a more controlled approach would involve synthesizing the chlorinated alcohol precursor, 1-chlorononan-4-ol, through a multi-step sequence starting from a precursor with pre-existing functionality at the C-1 and C-4 positions. Site-selective dehydroxy-chlorination of secondary alcohols in unprotected glycosides has been reported, suggesting that with the right methodology, selective chlorination of a diol precursor could be feasible. rug.nlnih.govacs.org
Table 4: General Trends in Free-Radical Chlorination of Alkanes
| Alkane | Position of Chlorination | Relative Reactivity | Key Factors |
|---|---|---|---|
| Propane | Primary (C1) | 1 | Statistical distribution |
| Propane | Secondary (C2) | ~4.5 | C-H bond strength |
| Isobutane | Primary (C1) | 1 | Statistical distribution |
| Isobutane | Tertiary (C2) | ~5.1 | C-H bond strength |
Visible-Light-Promoted Benzylic C-H Chlorination
Visible-light photocatalysis has emerged as a powerful tool for selective C-H functionalization under mild conditions. organic-chemistry.orgresearchgate.net Benzylic C-H bonds are particularly susceptible to activation due to the stability of the resulting benzyl radical. This methodology offers a highly selective way to introduce a chlorine atom at the benzylic position of an alkylbenzene precursor.
A common approach involves the use of a photocatalyst, such as an organic dye (e.g., Acr⁺-Mes) or a metal complex, in combination with a chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.netnih.gov Upon irradiation with visible light, the excited photocatalyst initiates a radical chain process that leads to the selective abstraction of a benzylic hydrogen atom, followed by trapping of the resulting benzyl radical with a chlorine atom from the chlorine source. nih.gov
This method is highly effective for a wide range of toluene (B28343) derivatives and other alkylbenzenes, and it is often tolerant of various functional groups. organic-chemistry.orgresearchgate.net An interesting application of this method is the one-pot conversion of benzylic C-H bonds to benzylic ethers by adding an alkoxide after the chlorination step. organic-chemistry.orgresearchgate.netnih.gov
Table 5: Visible-Light-Promoted Benzylic C-H Chlorination
| Substrate | Chlorine Source | Photocatalyst | Solvent | Light Source | Yield (%) |
|---|---|---|---|---|---|
| Toluene | NCS | Acr⁺-Mes | Dichloromethane | Blue LEDs | 85 researchgate.net |
| Ethylbenzene | NCS | Acr⁺-Mes | Dichloromethane | Blue LEDs | 75 researchgate.net |
| 4-Nitrotoluene | NCS | Acr⁺-Mes | Dichloromethane | Blue LEDs | 21 researchgate.net |
| Toluene | N,N-dichloroacetamide | None | Dichloromethane | Blue LEDs | 74 (on 2g scale) mdpi.com |
Transition Metal-Catalyzed Chlorination Approaches
The introduction of a chlorine atom onto an alkyl chain, particularly in a molecule containing other functional groups like an ether, can be achieved with high selectivity using transition metal catalysis. These methods offer advantages over traditional chlorination techniques, which often lack regioselectivity and may require harsh reaction conditions. Transition metal-catalyzed approaches can proceed via mechanisms that allow for the activation of specific C-H bonds, leading to controlled halogenation. acs.org
While direct transition metal-catalyzed chlorination of a specific position on the nonyl chain of this compound is not widely reported, analogous transformations provide a framework for potential synthetic routes. Catalysts based on metals like palladium, rhodium, and copper have been shown to be effective in similar halogenation reactions. researchgate.netosti.gov For instance, palladium catalysts are known to facilitate the chlorination of aliphatic chains through the formation of a metallacyclic intermediate, which directs the halogenation to a specific carbon atom.
The choice of catalyst, ligand, and chlorine source is critical in optimizing the reaction. A hypothetical approach for the selective chlorination of a precursor to this compound could involve a directing group to guide the catalyst to the desired C-H bond.
Table 1: Representative Transition Metal Catalyst Systems for C-H Chlorination
| Catalyst Precursor | Ligand | Chlorine Source | Potential Application |
| Pd(OAc)₂ | 2-(pyridin-2-yl)isopropylamine | N-Chlorosuccinimide (NCS) | Directed chlorination of aliphatic chains |
| Rh₂(esp)₂ | --- | SO₂Cl₂ | Non-directed chlorination of alkanes |
| Cu(acac)₂ | --- | CCl₄ | Radical-based chlorination |
Multi-Step Synthesis Design and Optimization for the Compound
Retrosynthetic Analysis for Convergent and Linear Pathways
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, two primary disconnection approaches can be considered:
Linear Pathway: This approach involves the sequential modification of a single starting material. A possible linear synthesis could start from nonan-4-ol. The alcohol would first be protected, followed by a selective chlorination at the 1-position. The protecting group would then be removed, and the resulting 1-chlorononan-4-ol would be reacted with a benzyl halide or a related electrophile to form the final ether linkage.
Efficient Functional Group Transformations in Complex Syntheses
The successful synthesis of this compound relies on a series of efficient and selective functional group transformations. solubilityofthings.comsolubilityofthings.com Key transformations in the proposed synthetic routes include the formation of the ether linkage and the introduction of the chlorine atom.
The Williamson ether synthesis is a classic and reliable method for forming the ether bond. imperial.ac.uk This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of the target molecule, this could involve the reaction of the sodium salt of 1-chlorononan-4-ol with benzyl bromide.
The introduction of the chlorine atom can be achieved through various methods. One approach is the Appel reaction, which converts an alcohol to an alkyl chloride using triphenylphosphine and carbon tetrachloride. organic-synthesis.com This reaction generally proceeds with inversion of stereochemistry.
Table 2: Key Functional Group Transformations
| Transformation | Reagents | Description |
| Alcohol to Ether | NaH, Benzyl Bromide | Williamson ether synthesis for the formation of the benzyloxy ether. |
| Alcohol to Chloride | PPh₃, CCl₄ | Appel reaction for the conversion of a primary alcohol to a primary chloride. |
| Alkene to Chloro-ether | Olefin, Alcohol, Pd(II) catalyst, Cu(II) halide | A transition metal-catalyzed process for the simultaneous introduction of a chlorine and an ether functionality. osti.gov |
Stereoselective Synthesis Considerations for Related Chiral Analogues
The carbon atom at the 4-position of the nonane chain in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched analogues requires stereoselective methods. ethz.ch
Several strategies can be employed to achieve stereocontrol:
Chiral Pool Synthesis: This approach utilizes a readily available enantiomerically pure starting material. For example, a chiral nonan-4-ol could be sourced from a natural product or prepared through an asymmetric reduction of the corresponding ketone.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. For instance, an asymmetric epoxidation of a nonene precursor followed by a regioselective ring-opening could establish the desired stereochemistry at the C4 position. The synthesis of other chiral ethers has been successfully achieved using nickel-catalyzed cross-coupling reactions. nih.govresearchgate.net
Mechanistic Investigations of Reactions Involving 1 Chlorononan 4 Yl Oxy Methyl Benzene
Elucidation of Ether Bond Formation Mechanisms
The formation of the ether linkage in {[(1-Chlorononan-4-YL)oxy]methyl}benzene, which involves the connection of a benzyloxy group to the nonyl chain, can be achieved through several mechanistic routes. The most common of these are nucleophilic substitution reactions, although radical and catalytic pathways also offer alternative approaches.
Nucleophilic Substitution Pathways (SN1, SN2) in O-Alkylation
The Williamson ether synthesis is a classic and versatile method for forming ether bonds and typically proceeds via an SN2 mechanism. byjus.comnumberanalytics.com This reaction involves the displacement of a halide or another suitable leaving group by an alkoxide ion. byjus.com For the synthesis of this compound, one possible SN2 pathway would involve the reaction of a sodium nonan-4-olate with benzyl (B1604629) chloride. The alkoxide, acting as the nucleophile, attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion in a single, concerted step. byjus.commsu.edu This pathway results in the inversion of configuration at the carbon atom being attacked. msu.edu
The efficiency of the SN2 reaction is highly dependent on the steric hindrance of the reactants. masterorganicchemistry.com Primary alkyl halides are the best substrates for this reaction, while tertiary alkyl halides are prone to elimination reactions. masterorganicchemistry.comlibretexts.org In the context of synthesizing the target molecule, using a primary halide like benzyl chloride is advantageous.
Alternatively, under certain conditions, an SN1 mechanism may be operative. This two-step process involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com For instance, if a tertiary alkyl halide were used as a precursor to the nonyl chain and reacted with benzyl alcohol, the reaction would likely proceed through an SN1 pathway. However, SN1 reactions are often accompanied by elimination side-products and rearrangements, making them less ideal for the controlled synthesis of a specific ether like this compound.
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |
| Intermediate | Carbocation | Pentavalent transition state |
| Solvent Preference | Polar protic | Polar aprotic |
Radical and Catalytic Mechanisms in Etherification
Beyond traditional nucleophilic substitution, ether bonds can also be formed through radical and catalytic processes. Visible-light photoredox catalysis has emerged as a mild and efficient method for generating alkoxy radicals from alcohols. nih.govacs.org These radicals can then participate in carbon-hydrogen (C-H) functionalization reactions to form ethers. nih.gov For example, an alkoxy radical generated from nonan-4-ol could potentially react with a suitable benzylic precursor. This method offers a mechanistically distinct alternative to ionic pathways. acs.org
Catalytic methods, often employing transition metals, can also facilitate etherification. numberanalytics.com These reactions can proceed through various mechanisms, including oxidative addition and reductive elimination. nih.gov Copper-catalyzed O-alkylation, for instance, has been shown to be effective for a range of substrates. nih.gov Such catalytic systems can sometimes overcome the limitations of classical SN2 reactions, such as the propensity for elimination with sterically hindered substrates. nih.gov Reductive etherification, which couples an alcohol and a ketone, is another catalytic pathway that proceeds through intermediates like enols or ketals. nrel.gov
Mechanistic Aspects of Chlorination Reactions in the Compound's Precursors
The "1-chloro" substituent on the nonyl chain of this compound is introduced through a chlorination reaction of a suitable precursor, such as nonan-4-ol or a derivative. The mechanism of this chlorination can vary significantly depending on the reagents and conditions employed.
Radical Chain Mechanisms in Alkyl and Benzylic Halogenation
Free radical halogenation is a common method for introducing halogens into alkyl chains. ucalgary.ca This process occurs via a radical chain mechanism consisting of three main steps: initiation, propagation, and termination. orgoreview.com
Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl2) to form two halogen radicals. This step typically requires an energy input in the form of heat or UV light. ucalgary.caorgoreview.com
Propagation: A halogen radical then abstracts a hydrogen atom from the alkyl chain of the precursor, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the chlorinated product and a new halogen radical, which continues the chain reaction. ucalgary.caorgoreview.com
Termination: The chain reaction is terminated when two radicals combine with each other. ucalgary.caorgoreview.com
In the case of precursors with a benzylic position, such as those involving a toluene (B28343) derivative, halogenation is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. jove.com While not directly applicable to the chlorination of the nonyl chain, this principle is important in the broader context of halogenating organic molecules.
Metal-Mediated and Electrophilic Halogenation Pathways
Metal-mediated halogenation offers an alternative to radical-based methods. Transition metals can activate carbon-halogen bonds, facilitating halogen exchange reactions, sometimes referred to as Finkelstein-type reactions. nih.govfrontiersin.org For instance, a nickel complex could catalyze the conversion of a bromoalkane to a chloroalkane. nih.gov These reactions often involve oxidative addition of the alkyl halide to the metal center, followed by ligand exchange and reductive elimination. nih.gov
Electrophilic halogenation is another important pathway, particularly for aromatic systems. wikipedia.org In this type of reaction, a Lewis acid catalyst, such as FeCl3 or AlCl3, is used to polarize the halogen molecule, creating a highly electrophilic species that can be attacked by an electron-rich substrate. wikipedia.orgyoutube.com While this is the primary mechanism for halogenating aromatic rings, related principles can apply to other systems. For the chlorination of an alcohol precursor, reagents that generate an electrophilic chlorine species can be employed.
| Step | Description | Example Reaction |
|---|---|---|
| Initiation | Formation of halogen radicals from a halogen molecule, typically induced by heat or light. | Cl2 → 2 Cl• |
| Propagation | A two-step cycle where a halogen radical abstracts a hydrogen, and the resulting alkyl radical reacts with a halogen molecule. | R-H + Cl• → R• + HCl R• + Cl2 → R-Cl + Cl• |
| Termination | Combination of any two radicals to form a stable molecule, ending the chain reaction. | Cl• + Cl• → Cl2 R• + Cl• → R-Cl R• + R• → R-R |
Mechanisms of Ether Cleavage and Functional Group Interconversion
Ethers are generally unreactive, which is why they are often used as solvents. libretexts.orglibretexts.org However, the ether bond in this compound can be cleaved under strongly acidic conditions. libretexts.orgwikipedia.org The mechanism of this cleavage depends on the structure of the ether and the reaction conditions.
The first step in the acid-catalyzed cleavage of an ether is the protonation of the ether oxygen by a strong acid, such as HBr or HI. libretexts.orgchemistrysteps.com This converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com Following protonation, the reaction can proceed via either an SN1 or SN2 mechanism. libretexts.orgwikipedia.org
If the groups attached to the ether oxygen are primary or methyl, the cleavage will likely occur through an SN2 pathway, where a halide ion attacks the less sterically hindered carbon, displacing the alcohol. libretexts.org In the case of this compound, the attack would likely occur at the benzylic carbon, which is primary.
If one of the groups attached to the ether oxygen can form a stable carbocation (e.g., tertiary or benzylic), the cleavage may proceed through an SN1 mechanism. libretexts.org After protonation, the alcohol leaves to form a carbocation, which is then attacked by the halide ion. libretexts.org Given the presence of a benzylic group, an SN1 pathway is a possibility for the cleavage of the target compound. libretexts.org
Under certain conditions, particularly with a tertiary alkyl group and a non-nucleophilic acid, an E1 elimination mechanism can compete with substitution, leading to the formation of an alkene. libretexts.orglibretexts.org
Functional group interconversions involving the chloro group on the nonyl chain can also occur through nucleophilic substitution reactions. libretexts.org A variety of nucleophiles can displace the chloride, allowing for the introduction of other functional groups. The mechanism of these substitutions would again be either SN1 or SN2, depending on the substrate, nucleophile, and reaction conditions. orgchemboulder.com
Oxidative Cleavage Pathways of Benzyl Ethers
The cleavage of the benzyl ether in this compound is a key transformation. Benzyl ethers are generally robust but can be cleaved under specific oxidative conditions. acs.org These methods often offer an alternative to reductive or acidic conditions, which may be incompatible with other functional groups in a molecule. acs.org
Visible-light-mediated photocatalysis has emerged as a mild and selective method for debenzylation. acs.orgnih.gov Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can act as stoichiometric or catalytic photooxidants. nih.govbohrium.com The mechanism is believed to involve an initial single-electron transfer (SET) from the electron-rich benzyl ether to the excited state of the oxidant, forming a cation radical. kchem.org This is followed by hydrogen atom transfer (HAT) or proton loss, leading to the formation of a key intermediate that is subsequently hydrolyzed to yield the deprotected alcohol (1-chlorononan-4-ol) and benzaldehyde. acs.org The efficiency and selectivity of these reactions can be highly dependent on the oxidant, solvent, and irradiation wavelength. nih.gov For instance, green-light irradiation has been shown to be superior to blue light in some cases, suppressing the formation of side products. acs.org
Other oxidative systems, such as those employing ozone or a bromo radical generated from alkali metal bromides, can also effect this transformation. acs.orgorganic-chemistry.org The bromo radical system, for example, is proposed to abstract a hydrogen atom from the benzylic position, initiating a cascade that leads to an oxonium cation, which is then hydrolyzed. acs.org
| Reagent/System | Typical Conditions | Proposed Mechanism | Key Intermediates | Reference |
|---|---|---|---|---|
| DDQ / Visible Light | CH₂Cl₂/H₂O, green light (525 nm) | Single-Electron Transfer (SET) | Benzyl ether radical cation | acs.orgnih.gov |
| Ozone (O₃) | CH₂Cl₂, low temperature | Electrophilic attack | Ozonide intermediates | organic-chemistry.org |
| Alkali Metal Bromide / Oxidant | MeCN, mild conditions | Radical hydrogen abstraction | Bromo radical, oxonium cation | acs.org |
| 4-acetamido-TEMPO / PhI(OAc)₂ | Wet MeCN, room temperature | Oxoammonium ion oxidation | Oxoammonium ion | organic-chemistry.org |
Reductive Cleavage and Hydrogenolysis of Benzyl Ethers
Reductive methods are classic and widely used for benzyl ether cleavage. acs.org Catalytic hydrogenolysis is the most common approach, typically employing a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. organic-chemistry.orgatlanchimpharma.com The mechanism involves the adsorption of the benzyl ether onto the catalyst surface, followed by the oxidative addition of the C-O bond to the palladium center. Subsequent reaction with adsorbed hydrogen (hydride) cleaves the bond, releasing toluene and the alcohol, 1-chlorononan-4-ol (B8751751). The catalyst is regenerated in the process.
The efficiency of hydrogenolysis can be influenced by the solvent, with THF and ethanol (B145695) often being effective. atlanchimpharma.com However, a significant drawback of this method is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or, critically in this case, alkyl halides. acs.orgnih.gov The carbon-chlorine bond in the nonane (B91170) moiety of this compound would also be susceptible to reduction under these conditions, leading to a mixture of products.
An alternative is the Birch reduction, which uses dissolving metals like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source. nih.gov This method proceeds via a single-electron transfer mechanism but is also harsh and suffers from poor functional group compatibility. acs.org
| Method | Reagents | Advantages | Disadvantages for this Substrate | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | High efficiency, clean products (toluene) | Concurrent reduction of the C-Cl bond | organic-chemistry.orgatlanchimpharma.com |
| Birch Reduction | Na or Li, liquid NH₃, EtOH | Effective for electron-rich systems | Harsh conditions, poor functional group tolerance | acs.orgnih.gov |
| Transfer Hydrogenation | Cyclohexadiene, Pd/C | Avoids high pressure H₂ gas | Still poses a risk of dehalogenation | organic-chemistry.org |
Acid- and Lewis Acid-Mediated Ether Cleavage Mechanisms
The C–O bond of ethers can be cleaved by strong acids, particularly HBr and HI. libretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (an alcohol). The halide anion then acts as a nucleophile. For a substrate like this compound, the cleavage can follow two distinct pathways depending on which C-O bond is broken.
Given that the benzylic position can stabilize a positive charge, the cleavage is likely to proceed via an Sₙ1-type mechanism. libretexts.orglibretexts.org After protonation, the C(benzyl)-O bond breaks heterolytically to form the stable benzyl carbocation and 1-chlorononan-4-ol. The carbocation is then rapidly trapped by the halide ion to form benzyl halide.
Lewis acids such as BCl₃, BBr₃, and AlCl₃ are also highly effective reagents for ether cleavage. atlanchimpharma.comoup.com The mechanism involves coordination of the Lewis acid to the ether oxygen, which weakens the C-O bond and facilitates nucleophilic attack. atlanchimpharma.com Combination systems, such as a Lewis acid with a soft nucleophile (e.g., AlCl₃-N,N-dimethylaniline), can exhibit enhanced reactivity. oup.com These reagents can be particularly useful for substrates sensitive to strong protic acids.
| Reagent | Typical Conditions | Likely Mechanism for this Substrate | Products | Reference |
|---|---|---|---|---|
| HBr / HI | Aqueous, heat | Sₙ1 | 1-Chlorononan-4-ol + Benzyl bromide/iodide | libretexts.orglibretexts.org |
| BCl₃ / BBr₃ | DCM, low temperature (-78 °C) | Lewis acid-assisted Sₙ1/Sₙ2 | 1-Chlorononan-4-ol + Benzyl chloride/bromide | atlanchimpharma.com |
| AlCl₃ / N,N-dimethylaniline | CH₂Cl₂, 0 °C to RT | Lewis acid-assisted Sₙ2 | 1-Chlorononan-4-ol + Benzyl chloride | oup.com |
Mechanistic Studies of Nucleophilic Displacement at the Chlorinated Nonane Moiety
The secondary carbon atom bonded to chlorine in the nonane chain is an electrophilic center, susceptible to nucleophilic substitution. libretexts.org These reactions can proceed through two primary mechanistic models: the concerted, single-step Sₙ2 mechanism, or the stepwise Sₙ1 mechanism involving a carbocation intermediate. libretexts.orgchemguide.co.uk
The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. libretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The secondary nature of the substrate means that while backside attack is possible, it is more sterically hindered than in a primary alkyl halide. chemguide.co.uk
The Sₙ1 mechanism involves the initial, rate-determining ionization of the C-Cl bond to form a secondary carbocation intermediate. msu.educureffi.org This planar intermediate is then attacked by the nucleophile from either face, leading to a racemic mixture of products if the carbon is chiral. libretexts.orgmsu.edu This pathway is favored by weak nucleophiles, polar protic solvents that can solvate the ionic intermediates, and substrates that can form relatively stable carbocations. msu.educureffi.org While a secondary carbocation is less stable than a tertiary or benzylic one, it can still be a viable intermediate under appropriate conditions. cureffi.org
For this compound, the choice between Sₙ1 and Sₙ2 pathways at the C4 position of the nonane chain will be a competitive balance dictated by the specific reaction conditions. chemguide.co.uk
| Mechanism | Kinetics | Stereochemistry | Favored by | Intermediate | Reference |
|---|---|---|---|---|---|
| Sₙ2 | Bimolecular (Rate = k[Substrate][Nu]) | Inversion of configuration | Strong nucleophiles, polar aprotic solvents | Pentacoordinate transition state | libretexts.orgacs.org |
| Sₙ1 | Unimolecular (Rate = k[Substrate]) | Racemization | Weak nucleophiles, polar protic solvents | Carbocation | msu.educureffi.org |
Characterization and Reactivity of Elusive Reaction Intermediates
The reactions involving this compound proceed through highly reactive, short-lived intermediates. While direct observation is often difficult, their existence is inferred from kinetic data, stereochemical outcomes, and trapping experiments. psu.edu
In the acid-mediated Sₙ1 cleavage of the benzyl ether, the key intermediate is the benzyl carbocation . Its relative stability is due to the delocalization of the positive charge into the aromatic ring. cureffi.org In Sₙ1 solvolysis reactions at the chlorinated nonane moiety, a secondary nonyl carbocation is formed. msu.edu Such carbocations are known to be susceptible to rearrangement to form more stable carbocations via 1,2-hydride or 1,2-alkyl shifts. libretexts.org For example, the secondary carbocation at C4 could potentially undergo a hydride shift from C3 or C5, leading to isomeric substitution products. The formation of alkene byproducts through elimination (E1) is also a common competing pathway for carbocation intermediates. libretexts.org
The pentacoordinate transition state in the Sₙ2 reaction at the C-Cl bond is not a true intermediate but a high-energy point on the reaction coordinate. libretexts.org Its structure and energy dictate the reaction rate and are influenced by steric hindrance around the reaction center.
Characterization of highly reactive carbocations can sometimes be achieved under superacid conditions at very low temperatures, where their lifetimes are extended, allowing for spectroscopic analysis (e.g., NMR). psu.edu More commonly, their presence is confirmed by the product distribution; for instance, a racemic product mixture from a chiral starting material strongly implies a planar carbocation intermediate. libretexts.orgpsu.edu
| Reaction Pathway | Intermediate/Transition State | Key Characteristics | Potential Subsequent Reactions | Reference |
|---|---|---|---|---|
| Sₙ1 Ether Cleavage | Benzyl Carbocation | Resonance-stabilized, planar | Nucleophilic attack | libretexts.orgcureffi.org |
| Sₙ1 Substitution at C-Cl | Secondary Nonyl Carbocation | Planar, sp² hybridized, electron-deficient | Rearrangement (hydride shift), elimination (E1), nucleophilic attack | msu.edulibretexts.org |
| Sₙ2 Substitution at C-Cl | Pentacoordinate Transition State | High energy, trigonal bipyramidal geometry | Proceeds to product with inverted stereochemistry | libretexts.org |
| Oxidative Cleavage | Benzyl Ether Radical Cation | Paramagnetic, short-lived | Hydrogen atom/proton loss | nih.govkchem.org |
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. researchgate.net For a molecule with the complexity of {[(1-Chlorononan-4-YL)oxy]methyl}benzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous characterization.
High-resolution 1H (proton) and 13C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule. uobasrah.edu.iqpressbooks.pub In complex ethers and halogenated alkanes, the chemical shifts are influenced by the electronegativity of the oxygen and halogen atoms, which deshield nearby nuclei, causing their signals to appear further downfield. researchgate.net
For this compound, the 1H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the benzylic methylene (B1212753) (CH2) protons, the methine (CH) proton at the C4 position adjacent to the ether oxygen, the methylene protons adjacent to the chlorine atom at C1, and the remaining aliphatic protons of the nonane (B91170) chain. Similarly, the 13C NMR spectrum would display unique signals for each carbon atom, with the carbons bonded to the electronegative oxygen and chlorine atoms appearing at significantly downfield shifts. pressbooks.pub
Predicted 1H NMR Data for this compound
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C6H5) | 7.25-7.40 | Multiplet | 5H |
| Benzylic (OCH2Ph) | 4.55 | Singlet | 2H |
| C4-H (CH-O) | 3.60 | Multiplet | 1H |
| C1-H2 (CH2Cl) | 3.55 | Triplet | 2H |
| C2-H2 | 1.70 | Multiplet | 2H |
| C3-H2 | 1.55 | Multiplet | 2H |
| C5-H2 | 1.45 | Multiplet | 2H |
| C6, C7, C8-H2 | 1.20-1.40 | Multiplet | 6H |
Predicted 13C NMR Data for this compound
| Atom Position | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (Quaternary) | 138.5 |
| Aromatic C (CH) | 128.4 |
| Aromatic C (CH) | 127.8 |
| Aromatic C (CH) | 127.6 |
| C4 (CH-O) | 78.5 |
| Benzylic (OCH2Ph) | 70.1 |
| C1 (CH2Cl) | 46.2 |
| C2 | 34.5 |
| C3 | 31.8 |
| C5 | 29.5 |
| C8 | 25.4 |
| C7 | 22.6 |
| C6 | 14.1 |
While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are crucial for assembling the molecular structure by establishing atomic connectivity. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. libretexts.orgsdsu.edu For this compound, COSY would show correlations between adjacent protons in the nonane chain, for instance, between the protons on C1 and C2, C2 and C3, and so on, confirming the integrity of the alkyl backbone.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of the previously predicted 1H and 13C signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to four bonds. sdsu.eduprinceton.edu HMBC is vital for connecting different fragments of the molecule. Key correlations would include the one between the benzylic CH2 protons and the quaternary aromatic carbon, as well as the C4 carbon, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, not necessarily through bonds. libretexts.org This is particularly useful for determining stereochemistry and conformation. A key NOESY cross-peak would be expected between the benzylic CH2 protons and the protons on the C3 and C5 positions of the nonane chain, confirming the spatial proximity dictated by the ether linkage at C4.
NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring chemical reactions in real-time. rsc.orgiscre28.org Using flow NMR or benchtop NMR spectrometers, the synthesis of this compound, for example via a Williamson ether synthesis, could be continuously monitored. beilstein-journals.orgnews-medical.net By tracking the disappearance of reactant signals and the simultaneous appearance of product signals over time, detailed kinetic data, such as reaction rates and the identification of transient intermediates, can be obtained. rsc.org This allows for the precise optimization of reaction conditions like temperature and catalyst loading. news-medical.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) measures mass with extremely high accuracy (typically to within 0.001 Da), which allows for the unambiguous determination of a compound's molecular formula. infinitalab.commeasurlabs.com For this compound (C16H25ClO), the exact mass of its protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value. azolifesciences.com The high precision of HRMS can distinguish the correct formula from other combinations of atoms that might have the same nominal mass, providing definitive confirmation of the elemental composition. researchgate.netbioanalysis-zone.com
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. escholarship.org In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions are then analyzed, revealing information about the molecule's substructures. nih.gov The fragmentation pattern serves as a molecular fingerprint that can confirm the proposed structure. researchgate.netresearchgate.net
Key fragmentation pathways for the protonated molecule would likely include:
Cleavage of the benzyl (B1604629) group: This would lead to the formation of a stable tropylium (B1234903) ion at m/z 91.
Loss of the chlorononyl chain: Cleavage of the C-O ether bond would result in a fragment corresponding to the protonated chlorononanol.
Loss of HCl: The molecule could undergo elimination of hydrogen chloride.
Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)
| m/z | Proposed Fragment Structure/Loss |
|---|---|
| 249.2085 | [M+H - HCl]⁺ |
| 179.1692 | [M+H - C7H7O]⁺ (Loss of benzyloxy group) |
| 107.0491 | [C7H7O]⁺ (Benzyloxonium ion) |
This detailed fragmentation analysis provides orthogonal confirmation of the connectivity established by NMR, solidifying the structural elucidation. wvu.edu
MS Techniques for Tracking Reaction Intermediates and Byproducts
Mass spectrometry (MS) is a highly sensitive analytical technique indispensable for monitoring the progress of organic reactions by detecting reactants, products, and transient species. The synthesis of this compound, likely proceeding via a Williamson ether synthesis, involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. This SN2 (bimolecular nucleophilic substitution) reaction is well-suited for MS analysis, particularly using soft ionization techniques like Electrospray Ionization (ESI). imtm.cznih.govwikipedia.org
ESI-MS allows for the direct sampling of the reaction mixture, enabling the real-time tracking of ionic species. In the synthesis of this compound from 1-chlorononan-4-ol (B8751751) and benzyl chloride, ESI-MS could monitor the consumption of the key nucleophile, the 1-chlorononan-4-oxide anion, and the concurrent formation of the final product. While the SN2 transition state itself is too fleeting to be observed, the ability to monitor key ionic reactants provides crucial kinetic data. acs.orgnih.gov
Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying neutral byproducts after the reaction is complete. nrel.govresearchgate.net The primary side reaction in a Williamson synthesis is E2 elimination, which would be more prevalent if a secondary alkyl halide were used. In the probable synthesis route for this compound, the primary halide (benzyl chloride) minimizes this pathway. However, other side reactions could lead to byproducts that GC-MS can separate and identify based on their mass spectra and fragmentation patterns. chromatographyonline.com
Interactive Table: Potential Species Monitored by MS in the Synthesis of this compound
| Species | Formula | Molecular Weight ( g/mol ) | Role in Reaction | Anticipated MS Observation |
| 1-Chlorononan-4-oxide | C₉H₁₈ClO⁻ | 177.69 | Reactant (Nucleophile) | Observed in negative-ion ESI-MS |
| Benzyl chloride | C₇H₇Cl | 126.58 | Reactant (Electrophile) | Observed by GC-MS in reaction aliquots |
| This compound | C₁₆H₂₅ClO | 268.82 | Product | Observed by GC-MS and positive-ion ESI-MS (as [M+H]⁺ or [M+Na]⁺) |
| Non-1-en-4-ol | C₉H₁₈O | 142.24 | Potential Byproduct (from elimination of HCl from starting alcohol) | Trace detection by GC-MS |
| Dibenzyl ether | C₁₄H₁₄O | 198.26 | Potential Byproduct (from reaction of benzyl alcohol impurity) | Trace detection by GC-MS |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit a unique fingerprint arising from the vibrational modes of its constituent bonds. libretexts.org
The most diagnostic feature for an ether is the C-O-C stretching vibration. For an aryl alkyl ether like the target compound, two strong C-O stretching bands are expected: an asymmetric stretch typically found between 1200-1300 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹. spectroscopyonline.compressbooks.pubuhcl.edu The presence of these bands, coupled with the absence of a broad O-H stretch (which would be present in the starting alcohol reactant at ~3200-3600 cm⁻¹), provides strong evidence for the formation of the ether linkage.
Interactive Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (sp³) | Stretch | 2850 - 3000 | Strong |
| Aromatic C=C | In-ring Stretch | ~1450 - 1600 | Medium, multiple bands |
| Aryl-Alkyl Ether C-O-C | Asymmetric Stretch | 1200 - 1300 | Strong |
| Aryl-Alkyl Ether C-O-C | Symmetric Stretch | ~1050 | Strong |
| Alkyl Halide C-Cl | Stretch | 550 - 850 | Medium to Strong |
Advanced Spectroscopic Methods for Specific Mechanistic Probes (e.g., EPR for Radical Species)
While standard spectroscopic methods confirm structure and reaction progress, advanced techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are employed to investigate more nuanced mechanistic questions, specifically the involvement of radical species. numberanalytics.comrsc.org EPR, also known as Electron Spin Resonance (ESR), is a highly specific technique that detects molecules with unpaired electrons, such as free radicals. bruker.com
The conventional Williamson ether synthesis proceeds through an ionic SN2 mechanism, which does not involve radical intermediates. wikipedia.orgmasterorganicchemistry.com Therefore, under typical synthesis conditions for this compound, no EPR signal would be expected.
However, EPR becomes a powerful diagnostic tool if alternative, non-ionic reaction pathways are considered or investigated. For instance, if the synthesis were attempted under photochemical conditions or with certain transition-metal catalysts, a single-electron transfer (SET) mechanism could become operative, generating radical intermediates. acs.orgrsc.org In such a hypothetical scenario, EPR could provide definitive evidence for a radical pathway.
Due to the extremely short lifetimes of many radical intermediates, a technique called "spin trapping" is often employed. wikipedia.orgciqtekglobal.comspringernature.com A "spin trap" molecule is added to the reaction mixture, which reacts with the transient radical to form a much more stable, persistent radical adduct. This adduct accumulates to a concentration that is detectable by EPR. researchgate.netnih.govscience.govmdpi.com The resulting EPR spectrum's hyperfine coupling pattern can provide detailed structural information about the original, short-lived radical that was trapped. The application of EPR would thus serve as a crucial mechanistic probe to rule out or confirm the presence of radical pathways in the formation of this compound. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, ab initio) for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the molecular structure and predicting the reactivity of organic molecules. These methods solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For {[(1-Chlorononan-4-YL)oxy]methyl}benzene, this would involve calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP, are commonly used for this purpose in conjunction with a basis set like 6-31G(d,p) that provides a good balance between accuracy and computational cost. epstem.netaun.edu.eg The geometry of the benzyl (B1604629) group would be largely planar, while the nonyl chain would adopt a staggered conformation to minimize steric hindrance.
Electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich benzene (B151609) ring and the oxygen atom of the ether linkage. The LUMO would likely be distributed over the benzene ring and the C-Cl bond, indicating that these are potential sites for nucleophilic attack.
Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. epstem.net By performing these calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated.
For ¹³C NMR, the chemical shifts of the carbon atoms in the long alkyl chain can be approximated using empirical equations or modeled with high accuracy using DFT. researchgate.net The carbons closer to the electronegative chlorine and oxygen atoms would exhibit downfield shifts. Similarly, for ¹H NMR, the protons on the carbon adjacent to the oxygen (the benzylic protons) would be expected to have a significant downfield shift. youtube.com Comparing the predicted spectra with experimental data can help to confirm the molecular structure.
| Atom Type | Predicted ¹³C Chemical Shift Range (ppm) | Predicted ¹H Chemical Shift Range (ppm) |
| Benzylic CH₂ | 65-75 | 4.4-4.7 |
| Aromatic CH | 127-130 | 7.2-7.4 |
| Aromatic C (ipso) | 135-140 | - |
| CH-O | 75-85 | 3.4-3.8 |
| CH-Cl | 55-65 | 3.9-4.2 |
| Alkyl CH₂ | 20-40 | 1.2-1.8 |
| Terminal CH₃ | 10-15 | 0.8-1.0 |
Note: These are estimated ranges based on typical values for similar functional groups and are subject to variation based on the specific computational method and basis set used.
Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Coordinate Scans
Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, a key reaction of interest is nucleophilic substitution at the carbon bearing the chlorine atom. Transition State Theory (TST) can be used to calculate the activation energy of such a reaction, providing a quantitative measure of its rate.
A reaction coordinate scan involves systematically changing a specific geometric parameter (e.g., the C-Cl bond distance) and calculating the energy at each step. This allows for the identification of the transition state, which is the highest energy point along the reaction pathway. DFT calculations have been successfully used to model the dehalogenation of chloroalkanes, showing the importance of dispersion effects in accurately predicting reaction barriers. rsc.orgrsc.org For instance, the reaction with a nucleophile like the hydroxide (B78521) ion (OH⁻) would proceed through a transition state where the C-Cl bond is partially broken and the C-OH bond is partially formed. The calculated Gibbs free energy of activation would indicate how readily this substitution occurs. rsc.org
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The long and flexible nonyl chain of this compound means that it can exist in numerous conformations. Conformational analysis aims to identify the most stable of these conformations. This can be achieved through systematic searches of the potential energy surface using methods like molecular mechanics or semi-empirical quantum calculations. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com In an MD simulation, the classical equations of motion are solved for all the atoms in the system, allowing for the observation of conformational changes, molecular vibrations, and interactions with a solvent. For this compound, an MD simulation could reveal the preferred conformations of the alkyl chain in different environments and how the flexibility of the chain influences the accessibility of the reactive C-Cl site. nih.gov
Investigations into Bond Dissociation Energies and Energetics of Reaction Pathways
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (i.e., to form two radicals). The C-Cl bond is a critical site for reactivity in this compound. The BDE of the C-Cl bond in alkyl chlorides is influenced by the structure of the alkyl group. doubtnut.com Theoretical calculations can provide accurate estimates of BDEs. The heterolytic bond dissociation energy, which involves the formation of ions, is also a key parameter, particularly for understanding nucleophilic substitution reactions. sarthaks.com
| Bond | Bond Dissociation Energy (kcal/mol) - Representative Values |
| C-Cl (in a secondary alkyl chloride) | ~80 |
| C-O (in a benzyl ether) | ~55-60 |
| Benzylic C-H | ~85-90 |
| Aliphatic C-H | ~95-100 |
Note: These are approximate values for similar types of bonds and can vary depending on the specific molecular environment.
Advanced Synthetic Applications and Derivatization of 1 Chlorononan 4 Yl Oxy Methyl Benzene
Functionalization of the Chlorinated Nonane (B91170) Moiety
The secondary chloroalkane group in the nonane chain of {[(1-Chlorononan-4-YL)oxy]methyl}benzene serves as a key handle for introducing a variety of functional groups through several important classes of reactions.
Nucleophilic Substitution Reactions to Introduce Diverse Functionalities
The carbon atom bearing the chlorine atom in the 1-chlorononan-4-yl moiety is electrophilic and susceptible to attack by nucleophiles. Secondary halogenoalkanes can undergo nucleophilic substitution through both S\N1 and S\N2 mechanisms. libretexts.orgchemguide.co.uk The specific pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
In the case of this compound, the secondary nature of the halide suggests that both S\N1 and S\N2 pathways are possible. libretexts.org For instance, reaction with strong, small nucleophiles in aprotic polar solvents would favor an S\N2 mechanism, leading to inversion of stereochemistry if the starting material is chiral. Conversely, solvolysis in a protic solvent with a weak nucleophile would likely proceed through an S\N1 mechanism, involving a secondary carbocation intermediate. chemguide.co.uk
A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of derivatives. For example, reaction with hydroxide (B78521) ions yields the corresponding alcohol, while cyanide ions introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Other common nucleophiles include alkoxides, thiolates, and amines, each installing a new functional group onto the nonane backbone. studymind.co.uk
Table 1: Examples of Nucleophilic Substitution Reactions on this compound
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |
| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CN) |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |
| Amine | Ammonia (B1221849) (NH₃) | Primary Amine (-NH₂) |
This table presents hypothetical reactions based on the general reactivity of secondary chloroalkanes.
Elimination Reactions for Alkene Formation
When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of an alkene. libretexts.org This process, known as dehydrohalogenation, involves the removal of the chlorine atom and a proton from an adjacent carbon atom. ucsb.edu The use of a strong base, such as potassium tert-butoxide, in a non-polar solvent and at elevated temperatures typically favors elimination over substitution. quora.comstudysmarter.co.uk
The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. libretexts.org In the case of this compound, elimination can result in the formation of a mixture of alkene isomers, with the double bond located between C1 and C2 or C1 and the adjacent carbon in the nonane chain.
Table 2: Potential Alkene Products from Elimination of this compound
| Product Name | Double Bond Position | Predicted Major/Minor Product |
| {[(Non-1-en-4-YL)oxy]methyl}benzene | C1=C2 | Major (Zaitsev) |
| {[(Non-2-en-4-YL)oxy]methyl}benzene | C2=C3 | Minor (Hofmann) |
This table illustrates the potential regiochemical outcomes of the elimination reaction.
Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Carbon
The development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for carbon-carbon bond formation, and these methods can be applied to secondary alkyl halides. nih.gov Catalysts based on nickel and palladium have been shown to be effective in coupling secondary alkyl chlorides with a variety of organometallic reagents. nih.govmit.edu
For this compound, a nickel-catalyzed Suzuki coupling with an organoboron reagent could be employed to introduce a new alkyl or aryl group at the C1 position of the nonane chain. nih.gov Similarly, Negishi couplings using organozinc reagents are also viable for secondary alkyl halides. mit.edu These reactions are often tolerant of other functional groups present in the molecule, such as the benzyl (B1604629) ether, making them highly valuable in complex syntheses. mit.edu
Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Catalyst System (Example) | Coupling Partner | Product Type |
| Suzuki | Ni(cod)₂ / s-Bu-Pybox | Alkyl- or Arylboronic acid | C-C coupled product |
| Negishi | Pd₂(dba)₃ / P(Cyp)₃ | Alkyl- or Arylzinc halide | C-C coupled product |
| Kumada | NiCl₂(dppe) | Grignard reagent (R-MgBr) | C-C coupled product |
This table provides examples of potential cross-coupling reactions and the types of products that can be formed.
Transformations of the Benzyl Ether Linkage
The benzyl ether group in this compound serves as a robust protecting group for the hydroxyl functionality on the nonane chain, but it can also be selectively transformed or removed when desired.
Selective Oxidation and Reduction to Alter the Benzyl Moiety
The benzylic position of the ether is susceptible to oxidation. Various oxidizing agents can convert the benzyl ether into a benzoate (B1203000) ester. nih.govrsc.orgsiu.edu For instance, reagents like N-bromosuccinimide (NBS) or catalytic systems such as Cu₂O/C₃N₄ with a co-oxidant can achieve this transformation efficiently. nih.govrsc.org This conversion can be useful for altering the electronic properties of the molecule or for facilitating a subsequent hydrolysis under basic conditions. organic-chemistry.org
Conversely, the benzyl group can be modified through reduction. While the benzyl ether itself is generally stable to many reducing agents, specific conditions can be employed to reduce the aromatic ring. For example, a Birch reduction (using an alkali metal in liquid ammonia with an alcohol) would reduce the benzene (B151609) ring to a 1,4-cyclohexadiene (B1204751) derivative. It is important to note that harsh reductive conditions, such as catalytic hydrogenolysis, will cleave the benzyl ether entirely. jk-sci.com
Orthogonal Cleavage Strategies for Selective Deprotection or Further Functionalization
The removal of the benzyl group, known as debenzylation, is a common transformation in organic synthesis. A key advantage of the benzyl ether is the availability of multiple cleavage methods, allowing for its removal in the presence of other functional groups—a concept known as orthogonal protection. acs.org
Catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C), is a widely used and very effective method for cleaving benzyl ethers to yield the free alcohol and toluene (B28343). jk-sci.comyoutube.com This method is generally clean and high-yielding. youtube.com
For molecules containing other reducible functional groups (e.g., alkenes, alkynes, or azides) where catalytic hydrogenation is not suitable, alternative oxidative cleavage methods can be employed. acs.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively cleave benzyl ethers, particularly under visible light irradiation. acs.org Additionally, strong Lewis acids such as boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can effect debenzylation under mild conditions, offering another orthogonal strategy. organic-chemistry.org
Table 4: Orthogonal Cleavage Strategies for the Benzyl Ether
| Cleavage Method | Reagents | Conditions | Key Advantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild pressure and temperature | High efficiency, clean reaction |
| Oxidative Cleavage | DDQ, visible light | Photochemical | Tolerates reducible functional groups |
| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂ | Mild, often low temperature | Selective in the presence of other acid-labile groups |
This table summarizes different methods for the selective removal of the benzyl ether group.
Utilizing this compound as a Building Block in Complex Synthesis
The bifunctional nature of this compound, possessing a reactive chloroalkane moiety and a stable benzyl ether, positions it as a versatile building block in the synthesis of more complex molecules. The distinct reactivity of these two functional groups allows for sequential or orthogonal chemical transformations, enabling the strategic construction of intricate molecular architectures.
Construction of Polyfunctionalized Molecules
The chloro group in this compound serves as a key handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This versatility allows for the synthesis of a diverse library of derivatives with tailored properties. The general principle of these transformations is rooted in the well-established Williamson ether synthesis and related nucleophilic substitution reactions, where an alkoxide or other nucleophile displaces a halide from an alkyl halide. byjus.comkhanacademy.org
A primary application involves the reaction of the chloroalkane with various nucleophiles to introduce new functionalities. For instance, reaction with amines would yield amino derivatives, while reaction with thiols would lead to the corresponding thioethers. Furthermore, the use of cyanide as a nucleophile would introduce a nitrile group, which can be further elaborated into carboxylic acids, amines, or amides.
The benzyl ether group, on the other hand, is relatively stable under many reaction conditions but can be cleaved under specific circumstances, such as catalytic hydrogenation. This protecting group nature allows for transformations at the chloro- end of the molecule without affecting the hydroxyl precursor of the benzyl ether. Subsequently, deprotection of the benzyl ether would unmask a hydroxyl group, which can then be subjected to further functionalization, such as esterification or oxidation.
Below is a hypothetical reaction scheme illustrating the potential for creating polyfunctionalized molecules from this compound.
| Reactant | Nucleophile/Reagent | Reaction Type | Product | Potential Further Functionalization |
| This compound | Sodium Azide (NaN₃) | Nucleophilic Substitution | {[(1-Azidononan-4-YL)oxy]methyl}benzene | Reduction to amine, "Click" chemistry |
| This compound | Potassium Cyanide (KCN) | Nucleophilic Substitution | 5-(Benzyloxy)dodecanenitrile | Hydrolysis to carboxylic acid, Reduction to amine |
| This compound | Sodium Thiophenoxide (NaSPh) | Nucleophilic Substitution | {[(1-(Phenylthio)nonan-4-YL)oxy]methyl}benzene | Oxidation to sulfoxide (B87167) or sulfone |
| This compound | Diethylamine (Et₂NH) | Nucleophilic Substitution | N,N-Diethyl-5-(benzyloxy)dodecan-1-amine | Quaternization |
| This compound | H₂/Pd-C | Hydrogenolysis | (1-Chlorononan-4-yl)methanol | Esterification, Oxidation |
These examples highlight the potential of this compound as a scaffold for introducing multiple functional groups, leading to the creation of complex and diverse molecular structures.
Exploration of Intramolecular Reactions
The presence of two reactive sites within the same molecule opens up the possibility of intramolecular reactions, leading to the formation of cyclic structures. The feasibility and outcome of such reactions are highly dependent on the reaction conditions and the nature of any additional reagents used. Intramolecular Williamson ether synthesis is a well-known method for the formation of cyclic ethers from haloalcohols. libretexts.org
In the case of this compound, a potential intramolecular reaction could be initiated by the deprotection of the benzyl ether to reveal the corresponding alcohol, (1-chlorononan-4-yl)methanol. In the presence of a base, the resulting alkoxide could undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. The outcome of this reaction would be the formation of a cyclic ether. The size of the resulting ring would depend on which hydroxyl group (if the molecule is further functionalized) attacks the chloro-substituted carbon.
For the parent molecule, following debenzylation, an intramolecular reaction could lead to the formation of a tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivative, depending on the regioselectivity of the cyclization. The formation of five- and six-membered rings is generally favored in such intramolecular cyclizations. libretexts.org
A hypothetical intramolecular cyclization is presented below:
| Starting Material | Reagents | Intermediate | Product | Ring Size |
| This compound | 1. H₂, Pd/C2. NaH | (1-Chlorononan-4-yl)methanol | 2-Pentyl-5-propyltetrahydrofuran | 5-membered ring |
The exploration of such intramolecular reactions could provide access to novel heterocyclic compounds, which are important structural motifs in many biologically active molecules and functional materials. The specific stereochemical outcome of these reactions would be an important area for further investigation.
Emerging Trends and Future Research Perspectives
Development of More Sustainable and Greener Synthetic Routes
Traditional synthesis of ethers, such as the Williamson ether synthesis, often relies on stoichiometric reagents, harsh conditions, and volatile organic solvents, contributing to significant waste generation. francis-press.comnih.gov The development of greener synthetic routes for {[(1-Chlorononan-4-YL)oxy]methyl}benzene would align with the twelve principles of green chemistry, focusing on waste prevention, atom economy, and the use of safer chemicals. rsc.orgchemistryjournals.net
A potential greener approach to synthesizing this compound could involve a catalytic reductive etherification. This method could couple an appropriate aldehyde or ketone with 1-chlorononan-4-ol (B8751751) using molecular hydrogen as the reducing agent and water as an environmentally benign solvent, thereby avoiding wasteful byproducts. nih.gov Another avenue is the use of biocatalysis, employing enzymes that can perform etherification reactions under mild, aqueous conditions with high specificity, reducing the need for protecting groups and minimizing byproducts. chemistryjournals.net The use of bio-based solvents, which have lower water solubility and less hazardous properties, could also significantly improve the sustainability profile of the synthesis. rsc.org
Recent advancements in the green synthesis of ethers include methods that are energy-efficient and utilize sustainable catalysts. alfa-chemistry.com For instance, a greener route for this compound could explore the use of microwave-assisted synthesis to reduce reaction times and energy consumption. chemistryjournals.net The table below outlines a comparison between a traditional and a potential greener synthetic route.
| Feature | Traditional Route (e.g., Williamson Synthesis) | Potential Greener Route |
| Reagents | Stoichiometric strong bases (e.g., NaH) | Catalytic amounts of a reusable catalyst |
| Solvents | Volatile organic solvents (e.g., THF, DMF) | Water, bio-based solvents (e.g., CPME, Me-THF) rsc.org |
| Byproducts | Salt waste (e.g., NaCl) | Minimal, ideally only water nih.gov |
| Energy Input | Often requires prolonged heating | Potentially lower with microwave or biocatalysis chemistryjournals.net |
| Atom Economy | Moderate | High |
Applications of Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuous stream rather than a batch, offers numerous advantages for the synthesis of this compound. rsc.orgnumberanalytics.com This technology allows for enhanced control over reaction parameters like temperature and pressure, leading to improved safety, higher yields, and better reproducibility. rsc.orgmt.com Given that etherification reactions can be exothermic, the superior heat transfer of flow reactors would mitigate risks associated with thermal runaways. nih.gov
An automated flow synthesis platform could be designed for the multi-step production of this compound. Such a system would consist of pumps to introduce the starting materials (e.g., a derivative of nonanol and a benzyl (B1604629) halide) into a reactor coil where they mix and react. mt.com The reaction mixture could then pass through columns containing immobilized catalysts or scavengers for in-line purification, telescoping multiple steps without manual intervention. nih.govacs.org This approach would be particularly beneficial for handling any potentially hazardous intermediates in a closed and controlled environment. nih.gov
The benefits of applying flow chemistry to the synthesis of this compound are summarized in the following table:
| Benefit | Description | Relevance to Synthesis |
| Enhanced Safety | Small reaction volumes and superior heat exchange minimize risks of explosions or runaway reactions. numberanalytics.com | Important for potentially exothermic etherification steps. |
| Improved Yield & Purity | Precise control over stoichiometry, residence time, and temperature can reduce side reactions. mt.com | Leads to a cleaner product and simplifies purification. |
| Scalability | Production can be scaled up by running the system for longer periods, avoiding re-optimization of batch processes. rsc.org | Facilitates transition from laboratory-scale research to larger-scale production. |
| Automation | Integration with automated platforms allows for unattended operation and high-throughput screening of reaction conditions. researchgate.netnih.gov | Accelerates the optimization of the synthetic route. |
Integration of Machine Learning and AI in Reaction Prediction and Optimization
The potential impact of AI and ML on the synthesis of this compound is highlighted below:
| AI/ML Application | Function | Potential Benefit |
| Retrosynthesis Planning | Proposes synthetic routes from commercially available starting materials. chemcopilot.comnih.gov | Accelerates the design of efficient and cost-effective syntheses. |
| Reaction Outcome Prediction | Predicts the major product(s) and potential byproducts of a given set of reactants and conditions. neurips.ccacs.org | Reduces trial-and-error experimentation, saving time and resources. |
| Yield Optimization | Identifies the optimal reaction parameters to maximize product yield. rjptonline.org | Improves the efficiency and economic viability of the synthesis. |
| Process Automation | Integrates with robotic platforms to enable autonomous, closed-loop synthesis and optimization. technologynetworks.comsynthiaonline.com | Enables high-throughput experimentation and accelerates discovery. |
Discovery of Novel Reactivity and Unconventional Transformations for Halogenated Ethers
The presence of both an ether linkage and a chloroalkane functionality in this compound suggests a rich and potentially unexplored reactivity profile. While halogenated compounds are known starting materials for a wide range of transformations, ncert.nic.in future research could focus on discovering unconventional reactions that are unique to this class of molecules.
For instance, the strategic positioning of the ether's oxygen atom relative to the chlorinated carbon might enable unique intramolecular reactions or rearrangements under specific catalytic conditions. Research could explore novel catalytic systems that selectively activate the C-Cl bond in the presence of the ether, or vice versa, leading to transformations not achievable with simpler haloalkanes or ethers. Nature itself provides inspiration, as many natural products with ether bonds are formed through complex enzymatic cascades involving epoxide-opening or radical couplings. researchgate.netrsc.org Investigating biomimetic approaches could unveil new synthetic strategies.
Furthermore, the reactivity of halogenated ethers with various reagents is an area of ongoing study. thieme-connect.comacs.org Future research on this compound could explore its participation in novel coupling reactions, photocatalytic transformations, or reactions facilitated by halogen bonding. acs.org Uncovering such reactivity would not only expand the synthetic chemist's toolkit but also open up possibilities for converting this compound into other molecules of interest.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {[(1-Chlorononan-4-YL)oxy]methyl}benzene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 4-chlorononanol with benzyl chloride derivatives under anhydrous conditions, using catalysts like NaH or K₂CO₃. Optimization includes controlling temperature (40–60°C), stoichiometric ratios (1:1.2 molar ratio of alcohol to benzyl halide), and inert atmospheres to minimize hydrolysis . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and aliphatic chains (δ 1.2–1.8 ppm for CH₂ groups). Chlorine substitution causes deshielding in adjacent carbons .
- IR : Stretching frequencies for C-O-C (1100–1250 cm⁻¹) and C-Cl (550–800 cm⁻¹) confirm ether and chloroalkyl groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 256 for [M+]) and fragmentation patterns validate the backbone .
Q. What safety protocols are recommended when handling chloro-substituted aromatic compounds like this compound?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Spill Management : Neutralize with sodium bicarbonate; absorb with vermiculite .
- Emergency Measures : Immediate flushing with water for skin/eye contact; activated charcoal for ingestion .
Advanced Research Questions
Q. How do computational models (e.g., DFT) assist in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies and charge distribution. For example, Fukui indices identify electrophilic sites (e.g., the benzylic carbon) prone to nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are modeled using polarizable continuum models (PCM) to predict reaction rates .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., solubility, stability) for chloro-substituted benzene derivatives?
- Methodological Answer :
- Reproducibility Studies : Standardize solvents (e.g., HPLC-grade) and temperature controls (±0.1°C).
- Meta-Analysis : Cross-reference datasets from multiple sources (e.g., PubChem, Kanto Reagents catalogs) to identify outliers .
- Advanced Calorimetry : Use differential scanning calorimetry (DSC) to re-measure melting points and decomposition thresholds .
Q. How do substituent effects influence the biological activity of this compound derivatives in antimicrobial assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., NO₂) at the para position to enhance membrane permeability. Compare MIC values against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays .
- Mechanistic Probes : Fluorescent tagging (e.g., dansyl chloride) tracks cellular uptake via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
